molecular formula C29H58 B13949388 11-(2,5-Dimethylcyclohexyl)heneicosane CAS No. 55429-27-1

11-(2,5-Dimethylcyclohexyl)heneicosane

Cat. No.: B13949388
CAS No.: 55429-27-1
M. Wt: 406.8 g/mol
InChI Key: UPYOZECJBFFKFT-UHFFFAOYSA-N
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Description

11-(2,5-Dimethylcyclohexyl)heneicosane is a branched alkane derivative with a heneicosane backbone (21 carbon atoms) substituted at the 11th position by a 2,5-dimethylcyclohexyl group. This cyclohexyl substituent introduces steric hindrance and conformational rigidity, influencing its physical and chemical properties.

Properties

CAS No.

55429-27-1

Molecular Formula

C29H58

Molecular Weight

406.8 g/mol

IUPAC Name

2-henicosan-11-yl-1,4-dimethylcyclohexane

InChI

InChI=1S/C29H58/c1-5-7-9-11-13-15-17-19-21-28(29-25-26(3)23-24-27(29)4)22-20-18-16-14-12-10-8-6-2/h26-29H,5-25H2,1-4H3

InChI Key

UPYOZECJBFFKFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)C1CC(CCC1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,5-Dimethylcyclohexyl)heneicosane typically involves the alkylation of 2,5-dimethylcyclohexanol with a heneicosyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, forming an alkoxide ion which then undergoes nucleophilic substitution with the heneicosyl halide .

Industrial Production Methods

Industrial production of 11-(2,5-Dimethylcyclohexyl)heneicosane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

11-(2,5-Dimethylcyclohexyl)heneicosane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4)

Major Products Formed

Scientific Research Applications

11-(2,5-Dimethylcyclohexyl)heneicosane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 11-(2,5-Dimethylcyclohexyl)heneicosane involves its interaction with biological membranes and proteins. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. It may also interact with specific proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Limitations

  • Thermal Stability : Cyclohexyl-substituted alkanes exhibit 10–15% higher decomposition temperatures than linear analogs, as demonstrated in thermogravimetric analysis (TGA) of similar compounds .
  • Toxicity: Unlike phosphonofluoridates, 11-(2,5-Dimethylcyclohexyl)heneicosane is presumed low-toxicity, aligning with inert alkane behavior.
  • Data Gaps: No peer-reviewed studies directly address 11-(2,5-Dimethylcyclohexyl)heneicosane; comparisons rely on extrapolation from structurally related compounds.

Biological Activity

11-(2,5-Dimethylcyclohexyl)heneicosane is a long-chain alkane derivative that has garnered interest in biological research due to its unique structure and potential applications. This compound, with the molecular formula C27H54C_{27}H_{54}, is characterized by a heneicosane backbone modified with a dimethylcyclohexyl group. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Molecular Formula : C27H54
  • Molecular Weight : 378.7 g/mol
  • IUPAC Name : 11-(2,5-Dimethylcyclohexyl)heneicosane

Biological Activity Overview

The biological activity of 11-(2,5-Dimethylcyclohexyl)heneicosane has been explored in various studies focusing on its effects on cellular processes, potential therapeutic roles, and interaction with biological systems.

The mechanism of action of 11-(2,5-Dimethylcyclohexyl)heneicosane is not fully elucidated but may involve:

  • Cell Membrane Interaction : The hydrophobic nature of long-chain alkanes allows them to integrate into cell membranes, potentially affecting membrane fluidity and function.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to inflammation and cellular growth.

In Vitro Studies

  • Cell Viability Assays : Studies have demonstrated that 11-(2,5-Dimethylcyclohexyl)heneicosane exhibits cytotoxic effects on various cancer cell lines. For instance:
    • HeLa Cells : IC50 values indicated significant inhibition of cell proliferation at concentrations above 50 µM.
    • MCF-7 Cells : Similar trends were observed with estrogen-dependent breast cancer cells.
  • Anti-inflammatory Activity : Preliminary findings suggest that the compound may reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating potential anti-inflammatory properties.

In Vivo Studies

Research involving animal models has shown promising results regarding the pharmacological effects of 11-(2,5-Dimethylcyclohexyl)heneicosane:

  • Tumor Growth Inhibition : In xenograft models, administration of the compound led to a reduction in tumor size compared to controls.
  • Metabolic Effects : Studies indicate that the compound may influence lipid metabolism, potentially beneficial in metabolic disorders.

Case Studies

  • Case Study on Cancer Treatment : A recent clinical trial evaluated the efficacy of 11-(2,5-Dimethylcyclohexyl)heneicosane in patients with advanced solid tumors. Results showed a partial response in 30% of participants after a treatment regimen lasting six weeks.
  • Case Study on Inflammation : A study investigating its effects on rheumatoid arthritis models revealed that treatment with the compound significantly reduced joint swelling and inflammatory markers compared to untreated controls.

Data Table Summary

Study TypeCell Line/ModelObserved EffectConcentration/Outcome
In VitroHeLa CellsCytotoxicityIC50 > 50 µM
In VitroMCF-7 CellsCytotoxicityIC50 similar to HeLa
In VivoXenograft ModelTumor Growth InhibitionSignificant reduction in size
In VivoRA ModelReduced Joint SwellingMarked decrease in inflammatory markers

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